1-(Aminomethyl)-8-methylnaphthalene

Catalog No.
S15677385
CAS No.
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)-8-methylnaphthalene

Product Name

1-(Aminomethyl)-8-methylnaphthalene

IUPAC Name

(8-methylnaphthalen-1-yl)methanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8,13H2,1H3

InChI Key

UJRDFFWYWORJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2CN

1-(Aminomethyl)-8-methylnaphthalene is an organic compound characterized by its naphthalene structure, which features a methyl group at the 8-position and an aminomethyl group at the 1-position. Its molecular formula is C12H13NC_{12}H_{13}N, indicating that it consists of twelve carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. This compound belongs to the category of substituted naphthalenes, which are significant in various chemical applications due to their unique structural properties. The presence of both an amino and a methyl group makes it a valuable intermediate in organic synthesis and medicinal chemistry.

The chemical reactivity of 1-(Aminomethyl)-8-methylnaphthalene primarily involves electrophilic aromatic substitution reactions, which are facilitated by the electron-donating nature of the amino group. Common reactions include:

  • Electrophilic Substitution: The amino group enhances the reactivity of the aromatic ring, allowing for substitution with electrophiles.
  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups present in the compound.
  • Substitution Reactions: Nucleophilic or electrophilic substitution can introduce different substituents onto the naphthalene ring.

Research indicates that compounds related to naphthalene, including 1-(Aminomethyl)-8-methylnaphthalene, exhibit various biological activities. Methylnaphthalenes have been studied for their cytotoxic effects, particularly regarding their ability to induce necrosis in epithelial cells. The mechanism often involves oxidative metabolism leading to reactive intermediates that can damage cellular structures. Additionally, naphthalene derivatives have shown potential as antimicrobial and anticancer agents, making them relevant in pharmacological research .

Several synthetic routes are available for producing 1-(Aminomethyl)-8-methylnaphthalene:

  • Mannich Reaction: A common method involves the aminomethylation of naphthalene derivatives through a reaction with formaldehyde and a primary or secondary amine under acidic conditions.
  • Catalytic Processes: Industrial production often employs catalytic processes using catalysts such as Raney nickel or platinum oxide to enhance yield and efficiency.

Due to its structural properties, 1-(Aminomethyl)-8-methylnaphthalene finds applications in various fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential drug candidates due to their biological activities.
  • Material Science: In the development of new materials or as catalysts in

Studies on interaction mechanisms indicate that 1-(Aminomethyl)-8-methylnaphthalene may interact with biological macromolecules such as proteins and nucleic acids. These interactions could influence its biological activity and toxicity profile. Research is ongoing to elucidate these mechanisms fully, particularly focusing on protein adduct formation and downstream effects on cellular pathways .

Similar Compounds

  • 1-Aminonaphthalene: Contains an amino group at the 1-position; exhibits higher reactivity due to less steric hindrance.
  • 2-Aminonaphthalene: Features an amino group at the 2-position; shows different reactivity patterns due to its position.
  • 5-Methylnaphthalene: Has a methyl group at the 5-position only; lacks amino functionality.
  • 1-(Aminomethyl)-5-methylnaphthalene: Contains amino and methyl groups at different positions; alters biological activity compared to 1-(Aminomethyl)-8-methylnaphthalene.

Uniqueness

1-(Aminomethyl)-8-methylnaphthalene is unique due to its specific arrangement of functional groups that influence its chemical reactivity and biological activity compared to other naphthalene derivatives. The combination of an amino group at the 1-position and a methyl group at the 8-position provides distinct properties that may enhance its utility in various applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

171.104799419 g/mol

Monoisotopic Mass

171.104799419 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types